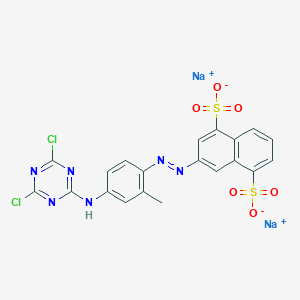

Procion Yellow

Cat. No. B078028

Key on ui cas rn:

12226-45-8

M. Wt: 592.4 g/mol

InChI Key: NRZHRBRLOOISIB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06518407B1

Procedure details

The first part of the synthesis is to obtain monochloro-monothioglycolato triazine. An aqueous dye solution (0.1 mol/100 ml, pH 7.5) of a purified Procion (RTM) dichlorotriazine dye is prepared. To this solution, a 0.1 mol solution of Mercaptoacetic acid is added by slow dripping at a temperature of between 0 and 5° C. After the addition of mercaptoacetic acid, the pH of the system is adjusted to 8 using sodium carbonate and HCl. The reaction is then allowed to proceed, at 0˜5° C. and pH8, for 5˜8 hours. For each individual dye, the required reaction time is different (7˜8 hours for Procion Red MX-8B, ˜6 hours for Procion Yellow MX-8G and ˜5 hours for Procion Blue MX-2G). During the synthesis, a rapid pH drop is observed. The end-of-reaction point, for this part of the synthesis, is indicated by the pH of the reaction system remaining constant for more than 5 minutes. At this point, the dye monochloromonothioglycolato triazine is obtained. At the end of the synthesis, the pH of the system is reduced to below pH 2. The solid monochloromonothioglycolato triazine dye compounds is then obtained following precipitation and filtration.

[Compound]

Name

solution

Quantity

0.1 mol

Type

reactant

Reaction Step One

Name

Procion Yellow

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

S[CH2:2][C:3](O)=O.C(=O)([O-])[O-].[Na+].[Na+].[ClH:12].C1C(C([O-])=O)=CC=C([NH:22]/[N:23]=[C:24]2\[C:25](S([O-])(=O)=O)=[CH:26]C3C(C\2=O)=C(NC2[N:41]=[C:40]([Cl:42])N=C(Cl)N=2)C=C(S([O-])(=O)=O)C=3)C=1.[Na+].[Na+].[Na+].CC1C=C([NH:62]C2N=C(Cl)N=C(Cl)N=2)C=CC=1[N:71]=[N:72]C1C=C2C(C=CC=C2S([O-])(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+]>>[Cl:42][C:40]1[N:41]=[N:72][N:71]=[C:3]([Cl:12])[CH:2]=1.[N:62]1[CH:26]=[CH:25][CH:24]=[N:23][N:22]=1 |f:1.2.3,5.6.7.8,9.10.11|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C(=O)[O-])N/N=C/2\C(=CC3=CC(=CC(=C3C2=O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

|

|

Name

|

Procion Yellow

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC(=C4C=CC=C(C4=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by slow dripping at a temperature of between 0 and 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to proceed, at 0˜5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

pH8, for 5˜8 hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For each individual dye, the required reaction time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The end-of-reaction point, for this part of the synthesis

|

WAIT

|

Type

|

WAIT

|

|

Details

|

remaining constant for more than 5 minutes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=NN=N1)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=NN=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |